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molecular formula C7H14O3 B8784672 4-(1,3-Dioxolan-2-yl)butan-1-ol

4-(1,3-Dioxolan-2-yl)butan-1-ol

Cat. No. B8784672
M. Wt: 146.18 g/mol
InChI Key: QUPUQCVMVRBUTO-UHFFFAOYSA-N
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Patent
US08921568B2

Procedure details

Benzyl ether of step 3 (2.00 g, 8.46 mmol, 1.0 equiv) was dissolved under argon in 1,4-dioxane (20 mL). Pd/C (10% Pd, 50 mg, 2.5 weight-%) was added. The mixture was purged with argon, and subsequently with hydrogen. The mixture was stirred at room temperature for 16 h. The solution was filtered (GF/A glass microfiber) and concentrated under reduced pressure to give the resulting alcohol (1.24 g, 8.46 mmol, 100%) as clear, colourless oil which was used in the next step without further purification. 1H NMR (500 MHz, CDCl3) δ=4.86 (t, J=4.7 Hz, 1H), 4.00-3.91 (m, 2H), 3.90-3.80 (m, 2H), 3.65 (t, J=6.5 Hz, 2H), 1.74-1.66 (m, 2H), 1.66-1.58 (m, 2H), 1.56-1.46 (m, 2H), 1.40 (br s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8]CC1C=CC=CC=1)[C:2]1C=CC=C[CH:3]=1.[O:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>[Pd]>[O:16]1[CH2:21][CH2:20][O:19][CH:18]1[CH2:17][CH2:3][CH2:2][CH2:1][OH:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with argon
FILTRATION
Type
FILTRATION
Details
The solution was filtered (GF/A glass microfiber)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(OCC1)CCCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.46 mmol
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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